molecular formula C14H16Br2O2 B14485401 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane CAS No. 65409-16-7

2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane

Cat. No.: B14485401
CAS No.: 65409-16-7
M. Wt: 376.08 g/mol
InChI Key: OIQWDXAZWYJXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane is a chemical compound that features a phenoxy group attached to an oxane ring, with a dibromocyclopropyl substituent on the phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane typically involves the reaction of 2,2-dibromocyclopropyl phenol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromocyclopropyl group to other functional groups.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenoxy oxides.

    Reduction: Formation of cyclopropyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane involves its interaction with specific molecular targets. The dibromocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may also contribute to the compound’s overall activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]oxane
  • 2-[4-(2,2-Difluorocyclopropyl)phenoxy]oxane
  • 2-[4-(2,2-Diiodocyclopropyl)phenoxy]oxane

Uniqueness

2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane is unique due to the presence of the dibromocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

65409-16-7

Molecular Formula

C14H16Br2O2

Molecular Weight

376.08 g/mol

IUPAC Name

2-[4-(2,2-dibromocyclopropyl)phenoxy]oxane

InChI

InChI=1S/C14H16Br2O2/c15-14(16)9-12(14)10-4-6-11(7-5-10)18-13-3-1-2-8-17-13/h4-7,12-13H,1-3,8-9H2

InChI Key

OIQWDXAZWYJXJK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C3CC3(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.